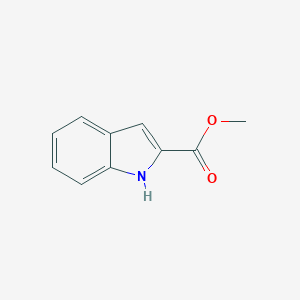
Methyl 1H-indole-2-carboxylate
概要
説明
Methyl 1H-indole-2-carboxylate (MIC) is an important molecule in biochemistry and pharmacology. It is a synthetic compound with a variety of applications in both scientific research and in the production of pharmaceuticals. MIC has a wide range of physiological effects, and its biochemical and physiological properties are the subject of much research.
科学的研究の応用
Synthesis Techniques
- A novel synthesis method for 1-methyl-1H-indole-3-carboxylates was developed, using Cu(II) as a catalyst. This method features simple procedures and yields ranging from 69-90% (Akbari & Faryabi, 2023).
- Microwave-assisted synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been reported. This process uses palladium-catalyzed intramolecular oxidative coupling and achieves high yields and regioselectivity (Bellavita et al., 2022).
Pharmaceutical Research
- Methyl 1H-indole-3-carboxylate derivatives have been studied for their potential anti-cancer properties, especially against melanoma, renal, and breast cancers (Niemyjska et al., 2012).
Chemical and Physical Properties
- The thermodynamic properties, such as enthalpies of formation and sublimation, of methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate have been experimentally and computationally studied, providing insights into their stability and reactivity (Carvalho et al., 2016).
Application in Fluorescence and IR Probing
- Methyl indole-4-carboxylate has been identified as a promising fluorescent and IR probe for protein local structure and dynamics due to its long fluorescence lifetime and sensitivity to local hydration environments (Liu et al., 2020).
作用機序
Target of Action
Methyl 1H-indole-2-carboxylate, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown a high affinity for multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways.
Result of Action
The result of the action of this compound can vary depending on the specific targets and pathways it interacts with. For example, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . The specific molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it influences.
Safety and Hazards
将来の方向性
Research on “Methyl 1H-indole-2-carboxylate” and its derivatives is ongoing. For instance, it has been shown to have potential for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells . Further studies are needed to fully understand its potential applications in medicine and other fields.
生化学分析
Biochemical Properties
Methyl 1H-indole-2-carboxylate interacts with various enzymes, proteins, and other biomolecules. Indole derivatives, including this compound, have shown inhibitory activity against influenza A . The nature of these interactions often involves binding with high affinity to multiple receptors .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported to show inhibitory activity against influenza A .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may affect metabolic flux or metabolite levels
特性
IUPAC Name |
methyl 1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPIEWBAWBFGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152726 | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202-04-6 | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1202-04-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Methyl 1H-indole-2-carboxylate and how is it characterized?
A1: this compound is an organic compound consisting of an indole ring system with a carboxylate ester group at the 2-position.
- X-ray crystallography: This technique has been used to determine the crystal structure of this compound, revealing its monoclinic crystal system and specific lattice parameters. []
Q2: How does the structure of this compound lend itself to being a useful building block in organic synthesis?
A2: The structure of this compound makes it a versatile building block for synthesizing more complex molecules, particularly those with biological significance:
- Derivatization potential: The example of Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [] demonstrates the possibility of introducing diverse substituents on the indole ring, potentially fine-tuning the physicochemical properties and biological activities of the resulting derivatives.
Q3: Can you provide an example of how this compound has been used to synthesize compounds with potential applications?
A3: Research showcases the use of this compound in synthesizing (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. [] These derivatives displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, surpassing the potency of standard antibiotics like ampicillin and streptomycin. [] Notably, compound 8 within this series exhibited potent activity against Enterobacter cloacae, highlighting the potential of these derivatives as antimicrobial agents. []
Q4: What is the significance of the study mentioning an "eumelanin-inspired core" derived from vanillin?
A4: The research on an "eumelanin-inspired core" derived from vanillin highlights the potential of this compound derivatives as building blocks for organic semiconductors. [] Eumelanin, a natural pigment, possesses interesting electronic properties, and mimicking its structure could lead to new materials for organic electronics. The study successfully synthesized small molecules and a polymer using a Methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate core, demonstrating its viability in this field. [] This opens avenues for exploring these derivatives in applications like organic photovoltaics and transistors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
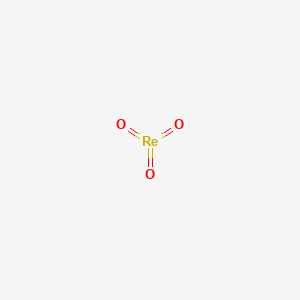
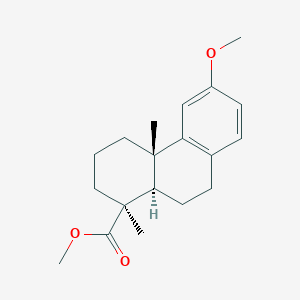
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
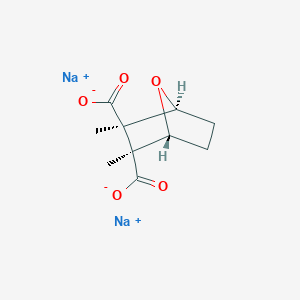
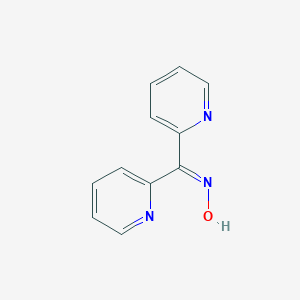
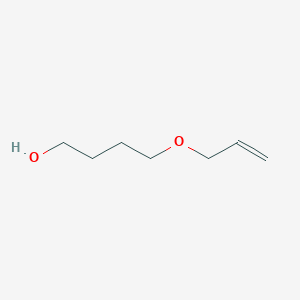
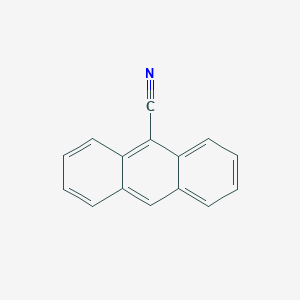
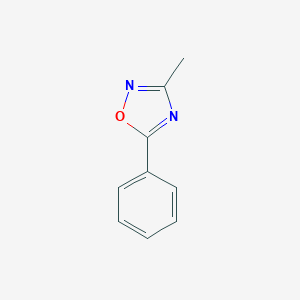
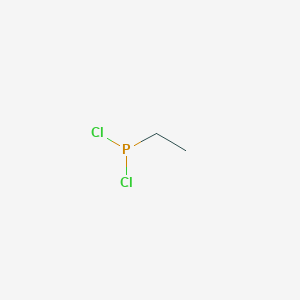
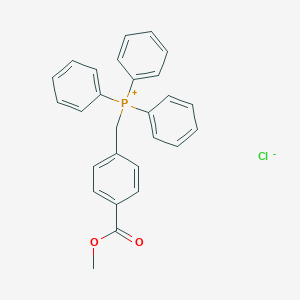



![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-](/img/structure/B73772.png)
